molecular formula C9H8N4 B5448331 N-benzylidene-4H-1,2,4-triazol-4-amine

N-benzylidene-4H-1,2,4-triazol-4-amine

Cat. No.: B5448331
M. Wt: 172.19 g/mol
InChI Key: VBIZJJNFYLXNBK-UHFFFAOYSA-N
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Description

N-Benzylidene-4H-1,2,4-triazol-4-amine (CAS 18998-48-6) is an organic compound with the molecular formula C9H8N4 and a molecular weight of 172.19 g/mol . It belongs to the important class of 1,2,4-triazole Schiff bases, which are characterized by an azomethine group (-C=N-) linking a 1,2,4-triazole ring to a benzylidene moiety . The compound has been structurally characterized by X-ray crystallography, confirming its molecular structure and revealing that in the crystalline state, it forms trimers linked by C-H⋯N hydrogen bonds . This compound is of significant value in materials science research, particularly in the study of corrosion inhibition. Derivatives of 1,2,4-triazole Schiff bases have demonstrated excellent performance as corrosion inhibitors for metals such as 316 stainless steel in acidic media, with studies showing inhibition efficiencies exceeding 94% . Their mechanism is believed to involve adsorption onto the metal surface, forming a protective layer that mitigates corrosive attack . Furthermore, 1,2,4-triazole derivatives are a cornerstone of medicinal and agrochemical research due to their wide spectrum of biological activities . The 1,2,4-triazole nucleus is a key pharmacophore in many commercial drugs, including antifungal agents (e.g., fluconazole, itraconazole) and anxiolytics (e.g., alprazolam) . Researchers are actively exploring novel 1,2,4-triazole derivatives for their potential antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties, making this compound a versatile building block for developing new bioactive molecules . This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-phenyl-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4/c1-2-4-9(5-3-1)6-12-13-7-10-11-8-13/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBIZJJNFYLXNBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NN2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Activity

N-benzylidene-4H-1,2,4-triazol-4-amine and its derivatives have shown promising antimicrobial properties. Research indicates that triazole derivatives are effective against a variety of pathogens, including bacteria and fungi. The mechanism often involves the inhibition of enzyme activity or disruption of cell wall synthesis. Studies have demonstrated that these compounds can be potent against resistant strains of bacteria, making them candidates for new antibiotic therapies .

Anticancer Activity

The compound exhibits anticancer properties, with studies indicating that triazole Schiff bases can inhibit cancer cell proliferation. For instance, research has shown that N-benzylidene derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and activation of caspases . The ability to target multiple mechanisms makes these compounds valuable in cancer treatment strategies.

Antifungal Properties

This compound has been evaluated for its antifungal activity. Triazoles are known to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. This action disrupts membrane integrity and leads to cell death. Various studies have highlighted the effectiveness of triazole derivatives against common fungal pathogens .

Structural Characteristics

The crystal structure of this compound reveals three independent molecules per asymmetric unit with slight variations in conformation. The dihedral angles between the triazole and phenyl rings indicate a planar structure conducive to biological activity . The C=N bond length suggests potential for electron delocalization, which may enhance its reactivity and biological interactions .

Case Studies

StudyFocusFindings
Manfredini et al., 2000Anticancer ActivityDemonstrated that triazole Schiff bases significantly inhibit cancer cell growth through apoptosis induction.
Demirbas et al., 2002Antimicrobial PropertiesReported effectiveness against resistant bacterial strains; suggested potential as new antibiotics.
Foroumadi et al., 2003Antifungal ActivityHighlighted the mechanism of action involving ergosterol synthesis inhibition in fungi.

Comparison with Similar Compounds

Crystallographic Insights :

  • The compound crystallizes in an asymmetric unit with three independent molecules (A, B, C) that exhibit slight conformational differences, particularly in the dihedral angles between the triazole and benzene rings (4.8°, 9.7°, and 7.2°) .
  • Intermolecular C–H⋯N hydrogen bonds form a trimeric supramolecular architecture, which may influence its biological interactions .
Structural Variations and Crystallography

Key structural differences arise from substituents on the triazole or benzylidene moieties. These variations impact conformation, intermolecular interactions, and bioactivity.

Compound Name Substituents Dihedral Angle (Triazole vs. Aromatic Ring) Intermolecular Interactions Reference
N-Benzylidene-4H-1,2,4-triazol-4-amine None (parent compound) 4.8°–9.7° C–H⋯N trimer
N-(4-Dimethylaminobenzylidene)-4H-1,2,4-triazol-4-amine –N(CH₃)₂ on benzene 43.09° Weak C–H⋯N chains
3-(Benzylsulfanyl)-5-(1H-indol-2-yl)-4H-1,2,4-triazol-4-amine –S-benzyl and indole groups Not reported N/A (focus on S-alkylation)
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine –Br on benzene, aryl substituents Not reported N/A (anticancer focus)

Key Observations :

  • Electron-donating groups (e.g., –N(CH₃)₂ in ) increase dihedral angles, reducing planarity and altering hydrogen-bonding patterns.
  • Bulky substituents (e.g., indole in ) may hinder crystallization but enhance bioactivity via hydrophobic interactions.

Antimicrobial Activity :

  • This compound derivatives exhibit moderate to strong activity against bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). Electron-withdrawing groups (e.g., –NO₂) enhance potency .
  • Pyrazolyl-triazole hybrids () show superior activity compared to standards like ciprofloxacin, attributed to synergistic effects between the triazole and pyrazole moieties .

Anticancer Activity :

  • 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs inhibit cancer cell proliferation via apoptosis induction, with IC₅₀ values in the µM range .

Neuroprotective Activity :

  • 5-(4-Pyridinyl)-1,2,4-triazol-4-amine derivatives (e.g., compound 11 in ) reduce α-synuclein aggregation, a key target in neurodegenerative diseases .

CNS Activity :

  • Quinolinone-triazole hybrids () demonstrate sedative and anxiolytic effects in rodent models, likely via GABAergic modulation .
Spectral and Electronic Properties

Substituents significantly influence spectroscopic signatures:

  • IR Spectroscopy : C=N stretching frequencies (ν~1600–1650 cm⁻¹) shift with electron-donating/withdrawing groups .
  • NMR Spectroscopy : Imine proton (CH=N) chemical shifts (δ~8.5–9.5 ppm) correlate with Hammett σ values, reflecting electronic effects .

Q & A

Q. What are the established synthetic routes for N-benzylidene-4H-1,2,4-triazol-4-amine, and how can reaction conditions be optimized?

The compound is typically synthesized via Schiff base condensation. A common method involves refluxing 4-amino-4H-1,2,4-triazole with benzaldehyde in ethanol, catalyzed by glacial acetic acid (5–10 drops) under anhydrous conditions . Reaction time (4–6 hours), stoichiometric ratios (1:1 molar ratio of aldehyde to amine), and solvent choice (ethanol, methanol) significantly influence yield. Post-synthesis, slow evaporation or ice-water quenching yields crystalline products suitable for X-ray analysis .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • 1H/13C-NMR : Confirm imine (C=N) bond formation (δ ~8.5–9.0 ppm for azomethine proton) and aromatic substituents .
  • X-ray crystallography : Resolves molecular conformation (e.g., dihedral angles between triazole and benzylidene rings: 4.8°–9.7°) and hydrogen-bonding networks (C–H⋯N interactions forming trimeric motifs) . SHELX software (SHELXL for refinement, SHELXS for structure solution) is widely used for data processing .

Q. How does the compound’s electronic structure influence its reactivity?

Computational studies (DFT/B3LYP) reveal delocalized π-electrons across the triazole and benzylidene moieties, with HOMO-LUMO gaps (~4.5–5.0 eV) indicating moderate electrophilicity. The dipole moment (~4.5–5.5 D) suggests polarity-driven solubility in polar aprotic solvents .

Advanced Research Questions

Q. What strategies enhance the antibacterial/antifungal activity of this compound derivatives?

Substituent engineering at the benzylidene or triazole positions modulates bioactivity. For example:

  • Electron-withdrawing groups (Cl, NO2) on the benzylidene ring improve antifungal potency (e.g., 71% inhibition against Fusarium oxysporum) .
  • Alkylsulfanyl chains at the triazole’s 3-position enhance membrane permeability, as seen in derivatives with MIC values of 1.5–3.125 µg/mL against Staphylococcus aureus .

Q. How does the compound coordinate with metal ions, and what applications arise from its complexes?

The triazole’s N atoms (N1, N2, N4) act as chelating sites. For instance:

  • Cu(II) complexes exhibit stability constants (log β = 562.34 L/mol) at pH 5.1, relevant for catalytic or antimicrobial applications .
  • In coordination polymers (e.g., Cu-SAT), μ2-OH and triazolate bridges enable proton conductivity (~10⁻³ S/cm at 80°C), useful in fuel cell membranes .

Q. What computational approaches resolve contradictions in experimental vs. theoretical property data?

Discrepancies in rotational barriers or hyperpolarizability values can arise from solvent effects or basis set limitations. Hybrid QM/MM simulations with polarizable continuum models (PCM) improve agreement with experimental dipole moments and polarizabilities .

Q. How is the compound utilized in sensing high-energy materials (HEMs)?

Triazole derivatives functionalized with fluorobenzyl or pyridyl groups act as selective fluorophores for HEMs (e.g., 4H-1,2,4-triazol-4-amine). MOF-based sensors with triazole linkers show turn-on emission upon binding nitroaromatic explosives .

Methodological Guidance

  • Synthetic Optimization : Use Design of Experiments (DoE) to screen solvent/base combinations (e.g., K2CO3 in DMF vs. EtOH) for yield improvement .
  • Crystallography : Employ SHELXPRO for macromolecular refinement or TWINABS for twinned data .
  • Bioactivity Assays : Follow CLSI guidelines for MIC determination, using three biological replicates and solvent controls (DMSO ≤1% v/v) .

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